(R)-3,4-DCPG
(R)-3,4-DCPG
AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.
Brand Name:
Vulcanchem
CAS No.:
201730-10-1
VCID:
VC0004218
InChI:
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1
SMILES:
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula:
C10H9NO6
Molecular Weight:
239.18 g/mol
(R)-3,4-DCPG
CAS No.: 201730-10-1
Inhibitors
VCID: VC0004218
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
CAS No. | 201730-10-1 |
---|---|
Product Name | (R)-3,4-DCPG |
Molecular Formula | C10H9NO6 |
Molecular Weight | 239.18 g/mol |
IUPAC Name | 4-[(R)-amino(carboxy)methyl]phthalic acid |
Standard InChI | InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 |
Standard InChIKey | IJVMOGKBEVRBPP-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O |
SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Description | AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors. |
Synonyms | (R)-3,4-Dicarboxyphenylglycine |
PubChem Compound | 6604849 |
Last Modified | Nov 11 2021 |
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